ethyl 4-[5-(1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)furan-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[5-(1-METHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)-2-FURYL]BENZOATE is a complex organic compound that features a pyrazolo[4,3-d]pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple functional groups, including ester, furan, and benzoate moieties, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of ETHYL 4-[5-(1-METHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)-2-FURYL]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan ring: This can be achieved through a condensation reaction with a furyl-containing reagent.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
ETHYL 4-[5-(1-METHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)-2-FURYL]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or furan moieties, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 4-[5-(1-METHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)-2-FURYL]BENZOATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an anti-inflammatory or anticancer agent.
Chemical Biology: Researchers use this compound to probe the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of ETHYL 4-[5-(1-METHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)-2-FURYL]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate access. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
ETHYL 4-[5-(1-METHYL-7-OXO-4,5,6,7-TETRAHYDRO-1H-PYRAZOLO[4,3-D]PYRIMIDIN-5-YL)-2-FURYL]BENZOATE can be compared with other pyrazolo[4,3-d]pyrimidine derivatives, such as:
- 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-piperidinyl)ethyl]benzenesulfonamide
- 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl]benzoate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical reactivity and biological activity
Properties
Molecular Formula |
C19H18N4O4 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[5-(1-methyl-7-oxo-5,6-dihydro-4H-pyrazolo[4,3-d]pyrimidin-5-yl)furan-2-yl]benzoate |
InChI |
InChI=1S/C19H18N4O4/c1-3-26-19(25)12-6-4-11(5-7-12)14-8-9-15(27-14)17-21-13-10-20-23(2)16(13)18(24)22-17/h4-10,17,21H,3H2,1-2H3,(H,22,24) |
InChI Key |
COVDQLBLOFWRSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3NC4=C(C(=O)N3)N(N=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.